REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][CH2:4][CH:5]=[O:6].Br[CH2:10][C:11]([O:13][CH3:14])=[O:12].O>C1(C)C=CC=CC=1>[CH3:14][O:13][C:11](=[O:12])[CH2:10][CH:4]([CH:5]=[O:6])[CH2:3][C:2]([CH3:8])([CH3:7])[CH3:1]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC(CCC=O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The pink solution is stirred at room temperature overnight and 1 h at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three necked flask fitted with a Dean-Stark apparatus under argon
|
Type
|
EXTRACTION
|
Details
|
water is extracted
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled down to room temperature
|
Type
|
WASH
|
Details
|
The organic layer is washed with HCl 1N, saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled under reduced pressure (1 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC(C)(C)C)C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |